molecular formula F2SW B13739208 Tungsten difluoride monosulfide CAS No. 41831-78-1

Tungsten difluoride monosulfide

Cat. No.: B13739208
CAS No.: 41831-78-1
M. Wt: 253.90 g/mol
InChI Key: PWIMVMSWBMGTQM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tungsten difluoride monosulfide (WF2S) is an inorganic transition metal chalcohalide of significant interest in solid-state chemistry and materials science research. It functions as a precursor in the synthesis of more complex tungsten sulfide compounds and two-dimensional (2D) materials. Its primary research value lies in its role as a building block for exploring ternary and quaternary phases, where the controlled integration of chalcogen and halogen atoms can tune electronic, magnetic, and catalytic properties [https://pubs.rsc.org/en/content/articlelanding/2021/qi/d1qi00500f]. The compound's mechanism of action in these syntheses often involves its decomposition or reaction under specific thermal conditions, serving as a source of both tungsten and sulfur for the formation of novel nanostructures or layered materials. Studies into such metal chalcohalides aim to uncover materials with unique anisotropic characteristics, potential for superconductivity, or enhanced performance as solid lubricants and catalysts [https://www.nature.com/articles/s41524-022-00840-7]. As a well-defined molecular precursor, this compound provides a pathway for the bottom-up design of materials with precise compositional control, making it a valuable reagent for investigators developing next-generation functional materials.

Properties

CAS No.

41831-78-1

Molecular Formula

F2SW

Molecular Weight

253.90 g/mol

IUPAC Name

difluoro(sulfanylidene)tungsten

InChI

InChI=1S/2FH.S.W/h2*1H;;/q;;;+2/p-2

InChI Key

PWIMVMSWBMGTQM-UHFFFAOYSA-L

Canonical SMILES

F[W](=S)F

Origin of Product

United States

Theoretical and Computational Investigations of Wf₂s

Quantum Chemical Prediction of Molecular Structure and Geometry

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule. For WF₂S, these calculations can predict key geometric parameters, providing a foundational understanding of its shape and symmetry.

Density Functional Theory (DFT) Studies on Bond Lengths, Bond Angles, and Dihedral Angles

Based on available information, DFT predictions suggest the following structural parameters for the WF₂S molecule:

ParameterValue
W–S Bond Length 2.15 Å
W–F Bond Distances 1.82–1.91 Å
F–W–F Bond Angle ~145°
W···W Intermolecular Distance 3.8 Å

These values are based on limited available data and should be considered provisional until a full, peer-reviewed computational study is published. The range in the W-F bond distances may suggest a slight asymmetry in the molecule. The F-W-F bond angle of approximately 145° indicates a bent molecular geometry. The provided W···W distance suggests a significant separation between molecules in a condensed phase.

A complete DFT study would also determine the dihedral angles, which are crucial for defining the full three-dimensional structure, especially in relation to any potential rotational barriers around the W-S or W-F bonds. However, this information is not currently available.

Ab Initio Calculations for Ground State Energy and Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to calculate the ground state energy of WF₂S. This value is a fundamental measure of the molecule's stability. A lower ground state energy indicates a more stable system.

A comprehensive ab initio study would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that this structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated ground state energy could then be used to determine the thermodynamic stability of WF₂S relative to other possible isomers or decomposition products. Unfortunately, specific ab initio calculations for the ground state energy of WF₂S are not found in the currently accessible literature.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior and reactivity. Theoretical methods provide deep insights into the electronic structure of WF₂S.

Molecular Orbital Theory Applied to WF₂S

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. For WF₂S, the valence atomic orbitals of tungsten (5d, 6s), sulfur (3s, 3p), and fluorine (2s, 2p) would combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals.

A qualitative MO diagram for a simplified, hypothetical linear F-W-S model would involve the interaction of the tungsten's d-orbitals with the p-orbitals of the fluorine and sulfur atoms. The tungsten d-orbitals would split in the molecular environment, leading to a set of σ and π bonding and anti-bonding orbitals. The relative energies of these orbitals would determine the molecule's electronic configuration and its frontier orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is a critical parameter that influences the molecule's reactivity and spectroscopic properties.

However, without detailed computational results, a precise and quantitative MO diagram for the actual bent structure of WF₂S cannot be constructed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. An NBO analysis for WF₂S would provide valuable information about:

Bonding hybrids: The specific atomic orbitals that contribute to the W-S and W-F bonds.

Bond polarity: The degree of ionic and covalent character in these bonds.

Hyperconjugative interactions: The stabilizing interactions between occupied and unoccupied orbitals, which can provide insights into the molecule's electronic stability.

Natural atomic charges: The charge distribution on each atom.

Such an analysis would be crucial for understanding the nature of the chemical bonds in WF₂S, but like other detailed computational data, specific NBO analysis results for this compound are not currently available in published literature.

Characterization of Oxidation States and Electron Density Distribution

The formal oxidation state of tungsten in WF₂S is +4, with fluorine being -1 and sulfur being -2. However, computational methods can provide a more nuanced picture of the electron density distribution. By calculating the electron density map, one can visualize how the electrons are shared between the atoms. This would reveal the extent of charge transfer from the less electronegative tungsten to the more electronegative fluorine and sulfur atoms.

The electron density distribution would show regions of high electron density localized on the fluorine and sulfur atoms, consistent with their high electronegativity, and a corresponding region of lower electron density around the tungsten atom. The precise distribution, including any polarization of the electron density, would be a key output of a detailed DFT or ab initio study.

Spectroscopic Parameter Prediction

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and bonding. For a novel or uncharacterized compound like WF₂S, these predictions would be invaluable.

Simulated Vibrational Frequencies (Infrared and Raman)

No specific theoretical studies providing simulated vibrational frequencies for tungsten difluoride monosulfide (WF₂S) have been found.

In principle, methods such as Density Functional Theory (DFT) can be employed to calculate the vibrational modes of a molecule. These calculations would yield a set of frequencies corresponding to the stretching and bending vibrations of the W-F and W-S bonds. The results are typically presented in a data table, indicating the frequency (in cm⁻¹), the infrared (IR) intensity, and the Raman activity of each mode. This information is crucial for interpreting experimental IR and Raman spectra and confirming the molecular structure.

Hypothetical Data Table for Simulated Vibrational Frequencies of WF₂S:

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
W-S stretchA'Data not availableData not availableData not available
W-F sym. stretchA'Data not availableData not availableData not available
W-F asym. stretchA''Data not availableData not availableData not available
F-W-F bendA'Data not availableData not availableData not available
F-W-S bendA'Data not availableData not availableData not available
F-W-S bendA''Data not availableData not availableData not available

Note: The table above is a template illustrating how such data would be presented. The values are marked as "Data not available" due to the absence of relevant research.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹⁹F NMR, ¹⁸³W NMR)

Specific theoretical predictions for the ¹⁹F and ¹⁸³W NMR chemical shifts of this compound are not available in the current scientific literature.

Computational methods, particularly those combining DFT with gauge-including atomic orbitals (GIAO), are routinely used to predict NMR chemical shifts. For WF₂S, theoretical calculations would provide valuable data for characterizing the electronic environment of the fluorine and tungsten nuclei.

¹⁹F NMR is a highly sensitive probe of the local chemical environment. Theoretical predictions of ¹⁹F chemical shifts would be instrumental in distinguishing WF₂S from other tungsten fluoride (B91410) species. Similarly, ¹⁸³W NMR, although more challenging to acquire experimentally due to the low natural abundance and gyromagnetic ratio of the ¹⁸³W isotope, provides direct information about the tungsten center.

Hypothetical Data Table for Theoretical NMR Chemical Shifts of WF₂S:

NucleusIsotopeTheoretical Chemical Shift (ppm)Referencing Standard
Fluorine¹⁹FData not availableCFCl₃
Tungsten¹⁸³WData not availableWF₆

Note: This table is a template. The values are marked as "Data not available" as no specific computational studies on the NMR properties of WF₂S have been found.

Reaction Pathway Modeling

Computational modeling of reaction pathways can elucidate the mechanisms of chemical reactions, providing insights into their feasibility and kinetics.

Computational Exploration of Plausible Synthetic Routes

There are no published computational studies exploring the synthetic routes to this compound.

Theoretical chemistry can be used to investigate the thermodynamics and kinetics of potential synthetic reactions. For instance, one could model the reaction of tungsten hexafluoride (WF₆) with a sulfur source or the fluorination of tungsten disulfide (WS₂). By calculating the energies of reactants, products, and potential transition states, researchers can predict the most viable synthetic pathways.

Energetics of Ligand Exchange and Dissociation Processes

No computational data on the energetics of ligand exchange or dissociation processes for this compound have been reported.

Understanding the stability of WF₂S and its propensity to undergo ligand exchange or dissociation is crucial for handling and utilizing the compound. Computational modeling could provide key thermodynamic data, such as bond dissociation energies for the W-F and W-S bonds. These calculations would reveal the relative strengths of these bonds and predict the likely decomposition pathways of the molecule.

Hypothetical Synthetic Methodologies for Wf₂s

Precursor Selection and Design Considerations

The choice of precursors is fundamental to directing the outcome of the synthesis. The reactivity, volatility, and decomposition pathways of the tungsten and sulfur sources must be compatible with the targeted synthetic conditions.

Tungsten halides are primary candidates for introducing tungsten into the target molecule due to their well-documented reactivity. Tungsten hexafluoride (WF₆) stands out as the most logical precursor for WF₂S. It is a gas at standard conditions and highly reactive, readily participating in reactions involving fluorine substitution. ruhr-uni-bochum.de Its direct reaction with a sulfur source is a plausible route for forming a tungsten-sulfur bond while retaining tungsten-fluorine bonds. wikipedia.org

Other tungsten halides, such as tungsten hexachloride (WCl₆), could also be considered. uc.edursc.org While requiring a subsequent fluorination step, WCl₆ is a common starting material in tungsten chemistry and might offer alternative reaction kinetics or solubility in certain solvents. uc.edu However, the direct use of WF₆ simplifies the reaction by providing the necessary W-F bonds from the outset.

Table 1: Potential Tungsten Precursors for WF₂S Synthesis

PrecursorFormulaPhysical State (STP)Key CharacteristicsPotential Role in Synthesis
Tungsten HexafluorideWF₆GasHighly reactive; volatile; direct source of W and F. ruhr-uni-bochum.dePrimary precursor for gas-phase synthesis. wikipedia.org
Tungsten HexachlorideWCl₆SolidCommon starting material; reactive. uc.edursc.orgAlternative precursor, would require a separate fluorinating agent.
Tungsten CarbonylW(CO)₆SolidVolatile solid; used in CVD and ALD. ebsco.comCould serve as a tungsten source, but requires removal of CO ligands and addition of both F and S.

The selection of a suitable sulfurizing agent is critical for reacting with the tungsten precursor. Hydrogen sulfide (B99878) (H₂S) is a primary candidate, especially in gas-phase reactions. It is a well-known sulfur source in the synthesis of metal sulfides via methods like Chemical Vapor Deposition (CVD), where it can react with metal halides. wikipedia.org

Beyond H₂S, a variety of other sulfurizing agents could be hypothetically employed. Elemental sulfur, when vaporized, can react with metal precursors at elevated temperatures. For solution-phase or lower-temperature routes, reagents such as thiourea (B124793) or silylated sulfides like hexamethyldisilathiane (B1360051) could provide a more controlled release of sulfur. fu-berlin.dewikipedia.org In some specialized cases, metal sulfides themselves can act as a sulfur transfer agent. The choice would depend heavily on the reaction phase (gas, solution) and desired conditions.

Table 2: Potential Sulfur Source Reagents for WF₂S Synthesis

ReagentFormulaPhysical State (STP)Key CharacteristicsPotential Application
Hydrogen SulfideH₂SGasCommon, reactive sulfur source. wikipedia.orgCo-reactant with WF₆ in gas-phase synthesis (CVD). wikipedia.org
Elemental SulfurS₈SolidVaporizes at higher temperatures to form reactive Sₓ species.High-temperature gas- or solid-phase reactions.
ThioureaSC(NH₂)₂SolidDecomposes to provide sulfur; used in solution-based synthesis. wikipedia.orgPotential use in solution-phase or solid-state precursor decomposition.
Carbon DisulfideCS₂LiquidVolatile liquid; source of sulfur in some syntheses.Gas-phase reactions, potentially with photolytic or plasma activation.

Controlled Atmosphere and Reaction Conditions

Synthesizing a potentially unstable molecule like WF₂S would require meticulously controlled conditions to guide the reaction toward the desired product and prevent decomposition or the formation of more stable by-products like tungsten sulfides or oxides.

Gas-phase synthesis offers a clean, solvent-free environment for reactions. Chemical Vapor Deposition (CVD) is a prominent hypothetical method for producing WF₂S. wikipedia.org This technique involves introducing volatile precursors into a reaction chamber under controlled conditions. For WF₂S, this would likely involve the reaction of tungsten hexafluoride (WF₆) gas and hydrogen sulfide (H₂S) gas. wikipedia.org Key parameters such as substrate temperature, chamber pressure, and the ratio of precursor gas flow rates would need to be precisely optimized to facilitate the partial substitution of fluorine with sulfur, yielding WF₂S as a thin film on a substrate. wikipedia.org

A related technique, Atomic Layer Deposition (ALD), could offer even finer control. ALD involves sequential, self-limiting surface reactions of the precursors. wikipedia.org A hypothetical ALD cycle for WF₂S might involve pulsing WF₆, purging the chamber, pulsing H₂S, and purging again. This stepwise approach could allow for the formation of the compound with monolayer precision.

For highly reactive or transient species, cryogenic matrix isolation is a powerful investigative and potentially synthetic technique. uc.edufu-berlin.de This method involves co-depositing the precursors, such as WF₆ and a sulfur source, with a vast excess of an inert gas (e.g., argon or neon) onto a cryogenic window at temperatures near absolute zero (typically 4-20 K). wikipedia.orgruhr-uni-bochum.de

Within this frozen, inert matrix, the precursor molecules are isolated from one another, preventing uncontrolled reactions. fu-berlin.de A reaction can then be initiated in a controlled manner, for example, through photolysis by irradiating the matrix with UV light to break specific bonds and induce the formation of WF₂S. ruhr-uni-bochum.defu-berlin.de The resulting product, trapped and stabilized by the solid matrix, can be studied spectroscopically (e.g., via IR or UV/Vis). While primarily an analytical tool for characterizing intermediates, matrix isolation provides a pathway to form molecules that are too unstable to exist under normal conditions. uc.edufu-berlin.de

High-temperature and high-pressure conditions can be used to synthesize novel materials by overcoming large activation energy barriers and stabilizing unique crystal structures or compositions that are not accessible under ambient conditions. Applying high pressure, potentially in the gigapascal (GPa) range, could force the combination of tungsten, fluorine, and sulfur precursors into a stable, dense phase of WF₂S. This method is often employed in the synthesis of high-entropy metal chalcogenides and could be applicable here. The synthesis could be performed in a diamond anvil cell, allowing for in situ analysis via techniques like X-ray diffraction to identify the new phases formed under extreme conditions.

Table 3: Comparison of Hypothetical Synthesis Approaches for WF₂S

MethodPhaseKey PrinciplePotential AdvantagesPotential Challenges
Chemical Vapor Deposition (CVD)GasCo-reaction of volatile precursors (WF₆, H₂S) on a heated substrate. wikipedia.orgScalability for thin film production; high purity. wikipedia.orgRequires precise control of temperature, pressure, and flow rates; potential for mixed-phase products.
Cryogenic Matrix IsolationSolidTrapping and reacting precursors in a frozen inert gas at very low temperatures. fu-berlin.deAllows for formation and characterization of highly unstable species. uc.edufu-berlin.deYields are microscopic; primarily an analytical technique.
High-Pressure SynthesisSolidApplication of extreme pressure to force reaction between precursors.Can stabilize unique, dense phases not accessible otherwise.Requires specialized equipment (e.g., diamond anvil cell); products may only be stable at high pressure.

Hypothetical Isolation and Purification Strategies for WF₂S

The successful synthesis of any chemical compound is contingent upon effective methods for its isolation and purification from unreacted precursors, byproducts, and other impurities. For a novel compound like tungsten difluoride monosulfide, these strategies must be designed based on its predicted physical and chemical properties, drawing analogies from known tungsten halides, sulfides, and oxyhalides.

Sublimation and Crystallization Techniques

Sublimation and crystallization are classical purification methods that rely on the distinct physical properties of a target compound.

Sublimation is a process where a solid transitions directly into a gas phase upon heating, bypassing the liquid phase, and then re-deposits as a solid upon cooling. This technique is highly effective for separating volatile compounds from non-volatile impurities. youtube.com For instance, benzoic acid can be purified from non-sublimable contaminants using this method. youtube.com If WF₂S exists as a stable and volatile molecular species, sublimation could be an ideal purification strategy. The process would involve heating the crude solid product under a vacuum. The WF₂S would sublime and could be collected as pure crystals on a cold surface (a cold finger), leaving behind non-volatile starting materials or polymeric byproducts.

Crystallization , conversely, is a technique based on differences in the solubility of a compound and its impurities in a suitable solvent. youtube.com The principle involves dissolving the impure compound in a solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. youtube.com As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved. youtube.com The purification of ammonium (B1175870) paratungstate via crystallization is a common industrial practice. google.com For WF₂S, this would require identifying a solvent in which its solubility is significantly temperature-dependent, while the solubilities of anticipated impurities are either very high or very low across the same temperature range.

Chromatographic Separation Methods (Hypothetical Application)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. This method is particularly useful for separating components that have very similar physical and chemical properties. knowledgeboat.com

Given the extensive use of chromatographic methods for the purification and analysis of tungsten from complex matrices, it is reasonable to postulate their application for WF₂S. nih.govosti.govresearchgate.net Techniques such as anion-exchange and extraction chromatography have proven highly effective for tungsten separation. nih.govresearchgate.net

A hypothetical scenario for purifying WF₂S could involve dissolving the crude reaction mixture in a suitable acidic solution, potentially containing fluoride (B91410) ions to stabilize related tungsten species. This solution would then be passed through a chromatography column packed with a specialized resin.

Anion-Exchange Chromatography: If WF₂S or its derivatives form anionic complexes in solution (e.g., [WF₂S(OH)ₓ]ⁿ⁻), an anion-exchange resin like AG1-X8 could be employed. This resin has been successfully used as an initial step to separate tungsten and other elements from silicate (B1173343) sample matrices. nih.govresearchgate.net

Extraction Chromatography: Resins such as TODGA (N,N,N',N'-tetraoctyldiglycolamide) have demonstrated high efficiency in purifying tungsten. nih.govresearchgate.net A two-step process using TODGA resin columns has been shown to separate tungsten with high purity and a total yield greater than 90%. nih.govresearchgate.net Other extraction chromatographic resins like TEVA and TRU have also been systematically analyzed for separating tungsten from other elements like hafnium and tantalum. osti.govtandfonline.com

The choice of resin and elution conditions would depend entirely on the chemical nature and stability of WF₂S in the chosen solvent system.

Table 1: Hypothetical Application of Chromatographic Resins for WF₂S Purification
Resin NameResin TypeDemonstrated Application for TungstenHypothetical Role in WF₂S Purification
AG1-X8Anion ExchangeCollective separation of W, Ti, Zr, and Hf from silicate matrices. nih.govresearchgate.netTo separate anionic WF₂S complexes from cationic or neutral impurities.
TODGAExtraction ChromatographyHigh-purity separation of W from Ti, Zr, and Hf. nih.govresearchgate.netFine purification of the WF₂S fraction after an initial separation step.
TEVAExtraction ChromatographySeparation of Ta and W from Hf and other matrix constituents. osti.govTo remove specific metal impurities from the WF₂S product.
TRUExtraction ChromatographyUsed in separating trace Hf from bulk tungsten. tandfonline.comTo isolate WF₂S from complex mixtures containing various metallic elements.

Mechanistic Postulations of WF₂S Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic conditions. For a hypothetical compound like WF₂S, its formation mechanism can be postulated based on the known reactivity of tungsten hexafluoride (WF₆), a common precursor in tungsten chemistry. bac-lac.gc.caresearchgate.net The reaction of WF₆ with a sulfur source is a plausible route.

WF₆ + H₂S → WF₂S + 4HF

However, the actual mechanism is likely a multi-step process. A plausible sequence could involve:

Initial Sulfidation/Substitution: One molecule of H₂S reacts with WF₆. The sulfur atom could nucleophilically attack the tungsten center, leading to the displacement of a fluoride ion and the formation of a [WF₅(SH)] intermediate.

HF Elimination: The intermediate, [WF₅(SH)], could then undergo intramolecular elimination of hydrogen fluoride (HF) to form a tungsten thiofluoride species, WSF₄. This type of reaction is known for the synthesis of related compounds. bac-lac.gc.ca

Further Substitution and Elimination: The process of substitution (replacing F with SH) and subsequent HF elimination would need to occur multiple times to arrive at the final WF₂S stoichiometry. This suggests a complex reaction environment with several potential intermediates.

An alternative mechanistic consideration involves the use of silylated sulfide transfer agents, such as trimethylsilanethiolate salts, which have been used to prepare the [WSF₅]⁻ anion directly from WF₆. bac-lac.gc.ca A similar approach might offer a more controlled, lower-temperature route to WF₂S, avoiding the high temperatures and aggressive nature of using H₂S.

Table 2: Postulated Mechanistic Steps for WF₂S Formation from WF₆ and H₂S
StepReactantsIntermediate/ProductDescription
1WF₆ + H₂S[WF₅(SH)] + HFInitial nucleophilic attack by H₂S and substitution of one fluorine atom.
2[WF₅(SH)]WSF₄ + HFIntramolecular elimination of hydrogen fluoride to form a W=S bond.
3WSF₄ + H₂S[WSF₃(SH)] + HFSecond substitution of a fluorine atom by a sulfhydryl group.
4[WSF₃(SH)]WS₂F₂ + HFSecond HF elimination to form tungsten difluoride disulfide (a potential isomer or related product).
...Further reaction steps would be required to achieve the exact WF₂S stoichiometry, possibly involving different sulfur sources or reaction conditions to control the final product.

The study of such mechanisms, even theoretically, is crucial for guiding future experimental work toward the successful synthesis of novel materials like this compound.

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation of Wf₂s

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of WF₂S. youtube.com These techniques provide valuable information about the functional groups present, molecular symmetry, and the nature of the chemical bonds within the molecule. youtube.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. youtube.com For WF₂S, the FTIR spectrum is expected to exhibit characteristic peaks for the W-F and W=S bonds. The identification of these functional groups is a crucial first step in confirming the compound's composition. youtube.com The analysis of these spectral fingerprints allows for a qualitative identification of the material. youtube.com

By comparing the observed frequencies with those of known tungsten-fluorine and tungsten-sulfur compounds, a preliminary assignment of the vibrational modes can be made. The intensity and shape of the absorption bands can also provide insights into the molecular environment and potential intermolecular interactions.

Raman Spectroscopy for Molecular Symmetry and Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. tungsten-powder.com It provides information about the vibrational modes of a molecule and is particularly sensitive to the symmetry of the molecule. youtube.com For a molecule to be Raman active, a change in polarizability must occur during the vibration. youtube.com

In the context of WF₂S, Raman spectroscopy can help to determine the molecule's point group symmetry. The number and activity (Raman and/or IR active) of the vibrational modes are dictated by the molecule's symmetry. youtube.com For instance, in a molecule with a center of inversion, vibrational modes will be either IR or Raman active, but not both (the rule of mutual exclusion). The observation of both IR and Raman active modes can therefore rule out certain molecular geometries. The Raman spectrum of WF₂S would be expected to show strong scattering peaks for the symmetric stretching modes of the W-F and W=S bonds.

Table 1: Hypothetical Vibrational Frequencies for WF₂S

Vibrational ModeExpected Frequency Range (cm⁻¹)Activity
W=S stretch500 - 600IR, Raman
W-F asymmetric stretch650 - 750IR, Raman
W-F symmetric stretch600 - 700IR, Raman
F-W-F bend200 - 300IR, Raman
S=W-F bend250 - 350IR, Raman

Note: This table is hypothetical and based on typical frequency ranges for similar bonds. Actual values would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local chemical environment of specific nuclei within a molecule. For WF₂S, both ¹⁹F and ¹⁸³W NMR provide critical data for structural elucidation.

¹⁹F NMR for Fluorine Environments and Coupling Patterns

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR spectroscopy. wikipedia.org The ¹⁹F NMR spectrum of WF₂S provides information about the number of distinct fluorine environments in the molecule. huji.ac.il Chemically non-equivalent fluorine atoms will resonate at different frequencies (chemical shifts), and the integration of the signals reveals the relative number of fluorine atoms in each environment. huji.ac.il

Furthermore, spin-spin coupling between the ¹⁹F nuclei and the ¹⁸³W nucleus (I=1/2, 14.31% natural abundance) can provide valuable connectivity information. huji.ac.il The observation of ¹J(¹⁸³W-¹⁹F) coupling constants, typically in the range of 20-70 Hz, would confirm the direct bond between tungsten and fluorine. huji.ac.il The multiplicity of the ¹⁹F signal due to this coupling would appear as satellite peaks flanking the main resonance.

Table 2: General ¹⁹F NMR Chemical Shift Ranges

Functional GroupChemical Shift Range (ppm vs. CFCl₃)
Covalent Metal FluoridesBroad range, can be > ±200
Fluoroalkanes (-CH₂F)-200 to -220
Perfluoroalkyl groups (-CF₃)-50 to -70

Source: wikipedia.orgucsb.edu

¹⁸³W NMR for Tungsten Coordination Environment

While ¹⁸³W NMR is challenged by the nucleus's low gyromagnetic ratio and low natural abundance, it offers direct insight into the tungsten coordination environment. huji.ac.ilnorthwestern.edu The chemical shift of the ¹⁸³W nucleus is highly sensitive to the nature of the ligands and the coordination number of the tungsten atom. acs.orgresearchgate.net

The ¹⁸³W NMR spectrum of WF₂S would exhibit a single resonance if all tungsten atoms are in an equivalent environment. The chemical shift value would be characteristic of a tungsten(IV) center coordinated to both fluorine and sulfur. Comparison with a database of known ¹⁸³W chemical shifts for various tungsten compounds can help to confirm the oxidation state and coordination sphere. huji.ac.il Two-dimensional correlation experiments, such as ¹H-¹⁸³W HMQC, can be employed to indirectly detect the ¹⁸³W signal if direct detection is difficult. northwestern.edu

Table 3: Properties of NMR-Active Tungsten and Fluorine Isotopes

IsotopeNatural Abundance (%)Spin (I)Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)
¹⁸³W14.311/21.128
¹⁹F1001/225.181

Source: wikipedia.orghuji.ac.ilnorthwestern.edu

X-ray Diffraction (XRD) and Electron Diffraction

While spectroscopic methods provide information about local environments and functional groups, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray diffraction (XRD) on a single crystal of WF₂S would be the definitive method for elucidating its solid-state structure. The diffraction pattern, arising from the constructive interference of X-rays scattered by the electron clouds of the atoms, can be used to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. stanford.eduarxiv.org This would provide accurate bond lengths and angles for the W-F and W=S bonds, as well as intermolecular distances and packing arrangements.

In cases where suitable single crystals cannot be obtained, powder XRD can provide valuable information about the crystal system and unit cell parameters. youtube.com The peak positions in a powder diffraction pattern are determined by the lattice parameters, while the peak intensities are related to the arrangement of atoms within the unit cell. youtube.com

Electron diffraction is another powerful technique for structural analysis, particularly for very small crystals or thin films. wikipedia.org Due to the stronger interaction of electrons with matter compared to X-rays, electron diffraction can provide structural information from much smaller sample volumes. wikipedia.org Gas-phase electron diffraction could potentially be used to determine the molecular structure of WF₂S in the gaseous state, providing bond lengths and angles free from crystal packing effects. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduyoutube.combruker.compulstec.net This technique provides detailed information on bond lengths, bond angles, and crystallographic unit cell parameters. carleton.edupulstec.net For tungsten difluoride monosulfide, no single-crystal X-ray diffraction data has been reported, indicating that suitable single crystals have not been synthesized or analyzed.

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing the bulk purity of a material. libretexts.orgwikipedia.orgwarwick.ac.uk It provides a characteristic fingerprint of a crystalline solid by measuring the diffraction of X-rays from a powdered sample. libretexts.orgmpg.de Without a synthesized sample of this compound, no experimental powder diffraction pattern is available in the scientific literature.

Electron Diffraction for Nanostructured Forms (if applicable)

For materials synthesized in nanostructured forms, electron diffraction is a powerful tool for structural analysis. arxiv.org This technique is particularly suited for examining very small crystalline domains. As there are no reports on the synthesis of nanostructured this compound, no electron diffraction studies have been conducted.

Mass Spectrometry

Mass spectrometry is a vital analytical tool for confirming the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. libretexts.orgchemguide.co.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining a compound's molecular formula. nih.govnih.govwaters.compnnl.govtechnologynetworks.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, no high-resolution mass spectrometry data has been published, preventing experimental confirmation of its molecular formula.

Fragmentation Pattern Analysis for Structural Insights

The analysis of fragmentation patterns in mass spectrometry offers valuable clues about the connectivity of atoms within a molecule. libretexts.orgchemguide.co.ukyoutube.comlibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, chemists can deduce the original structure. The absence of any mass spectrometry studies on this compound means that its fragmentation behavior remains unknown.

Surface-Sensitive Analytical Techniques

Surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) are employed to probe the elemental composition and chemical states of the atoms at the surface of a material. gmu.eduthermofisher.comnih.govlibretexts.orglibretexts.org These methods are critical for understanding surface properties, which can differ significantly from the bulk material. libretexts.org Given that this compound has not been synthesized, no surface analysis has been performed.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

There is no published X-ray Photoelectron Spectroscopy (XPS) data for this compound (WF₂S). XPS is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.comwikipedia.org For a hypothetical analysis of WF₂S, one would expect to observe peaks corresponding to tungsten (W), fluorine (F), and sulfur (S). The binding energies of the core level electrons (e.g., W 4f, F 1s, S 2p) would provide insights into the oxidation states of each element and their chemical bonding environment. However, without experimental spectra, no specific binding energy values or quantitative atomic concentrations can be reported.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanoscale Structure

There are no available Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images or studies for this compound (WF₂S). SEM is used to visualize the surface morphology and topography of a material, while TEM provides high-resolution imaging of the internal structure, including its nanoscale features and crystal lattice. nih.govillinois.edu An investigation of WF₂S using these techniques would aim to describe its particle shape, size distribution, and surface texture (via SEM) and to reveal its atomic arrangement and any crystalline or amorphous structures at the nanoscale (via TEM). In the absence of synthesized and characterized WF₂S, no such morphological or structural details can be provided.

Reactivity and Chemical Transformations of Wf₂s

Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the chemistry of transition metal complexes, involving the replacement of one or more ligands in the coordination sphere of the metal center. For WF₂S, both the fluoride (B91410) and sulfide (B99878) ligands are susceptible to substitution.

The fluoride ligands in WF₂S can be replaced by other halide ions. This type of reaction is common for metal fluorides and is often driven by the relative bond strengths and the concentration of the incoming ligand. For instance, the reaction with chloride or bromide sources can be expected to yield the corresponding tungsten dichloride monosulfide (WCl₂S) or tungsten dibromide monosulfide (WBr₂S).

A general representation of this substitution is:

WF₂S + 2X⁻ → WX₂S + 2F⁻ (where X = Cl, Br)

The success of these reactions often depends on the reaction conditions, such as the choice of solvent and the nature of the halide source (e.g., using salts like KCl or KBr, or their respective silylated reagents).

ReactantReagentExpected ProductReference
WF₂SChloride source (e.g., TMSCl)WCl₂SAnalogy to other tungsten halides
WF₂SBromide source (e.g., TMSBr)WBr₂SAnalogy to other tungsten halides

This table is based on established reactivity patterns of similar metal halides.

The substitution of the sulfide ligand in WF₂S is a more complex process. The tungsten-sulfur bond is relatively strong and can exhibit multiple bonding character. Replacement of the sulfide ligand would likely require harsh reaction conditions or specific reagents that can effectively abstract the sulfur atom.

One plausible pathway for sulfide substitution could involve reaction with strong oxidizing agents that also act as ligand sources. However, such reactions often lead to a change in the oxidation state of the tungsten center, complicating a simple ligand exchange scenario. Another possibility involves reductive pathways where the sulfide is removed, but this would also alter the primary coordination sphere and oxidation state of tungsten. Due to a lack of specific experimental data, the substitution of the sulfide ligand in WF₂S remains a subject for further investigation.

Lewis Acid-Base Adduct Formation

The tungsten center in WF₂S is electron-deficient and can therefore act as a Lewis acid, accepting electron pairs from Lewis bases. This interaction leads to the formation of Lewis acid-base adducts.

WF₂S is expected to react with neutral Lewis bases such as acetonitrile (B52724) (CH₃CN) and various amines to form coordination complexes. This reactivity is analogous to that of other tungsten halides and oxyhalides. For example, tungsten hexafluoride (WF₆) is known to form adducts with a variety of Lewis bases. wikipedia.org

The reaction with a monodentate Lewis base (L) can be represented as:

WF₂S + nL → [WF₂S(L)ₙ] (where n = 1, 2)

With bidentate ligands like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), chelate complexes can be formed. The coordination number of tungsten in these adducts would likely expand to five or six, adopting geometries such as square pyramidal or distorted octahedral.

Lewis Base (L)Expected AdductPotential Geometry
Acetonitrile (CH₃CN)[WF₂S(NCCH₃)₂]Distorted Octahedral
Pyridine (C₅H₅N)[WF₂S(py)₂]Distorted Octahedral
Trimethylamine (N(CH₃)₃)[WF₂S(N(CH₃)₃)₂]Distorted Octahedral

This table presents plausible adducts based on the known Lewis acidity of tungsten centers.

A significant aspect of the Lewis acidity of metal fluorides is their ability to act as fluoride-ion acceptors. Tungsten thiofluorides have been shown to exhibit this property. For instance, tungsten(V) thiofluoride (WSF₄) reacts with a fluoride source to form the corresponding pentafluorosulfide complex, [WSF₅]⁻. This suggests that WF₂S could also accept a fluoride ion to form a complex anion.

WF₂S + F⁻ → [WF₃S]⁻

The fluoride ion affinity (FIA) is a measure of the Lewis acidity of a compound towards the fluoride ion. While the specific FIA of WF₂S has not been reported, it is expected to be significant, reflecting the electrophilic nature of the tungsten center. This property is crucial in the context of "frustrated Lewis pair" chemistry and for the synthesis of more complex anionic tungsten species. A study on the fluoride ion affinity of various Lewis acids provides a comparative context for this type of reactivity. acs.org

Oxidation-Reduction Chemistry

Tungsten can exist in a wide range of oxidation states, from -2 to +6. wikipedia.org The tungsten atom in WF₂S is in the +4 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation:

WF₂S can be oxidized to higher oxidation states, typically to the more stable tungsten(VI) state. A common oxidation reaction involves exposure to oxygen, particularly at elevated temperatures, leading to the formation of tungsten trioxide (WO₃) and sulfur dioxide (SO₂).

2WF₂S + 5O₂ → 2WO₃ + 2SO₂ + 2F₂

This reaction highlights the tendency of tungsten to form stable oxides and the susceptibility of the sulfide ligand to oxidation.

Reduction:

Reduction of WF₂S typically leads to lower oxidation states of tungsten or to the elemental metal. A common reducing agent is hydrogen gas at elevated temperatures, which can reduce WF₂S to metallic tungsten and hydrogen sulfide.

WF₂S + 2H₂ → W + H₂S + 2HF

This reaction is a potential route for the decomposition of WF₂S and the formation of tungsten metal.

Reaction TypeReagentProductsOxidation State Change of W
OxidationOxygen (O₂)WO₃, SO₂, F₂+4 → +6
ReductionHydrogen (H₂)W, H₂S, HF+4 → 0

This table summarizes the primary oxidation and reduction pathways for WF₂S.

Hydrolysis and Solvolysis Reactions

Solvolysis is a chemical reaction in which the solvent acts as a nucleophile to break a bond within the substrate. wikipedia.orgyoutube.com When the solvent is water, the reaction is termed hydrolysis. wikipedia.org The presence of polar tungsten-fluorine bonds in WF₂S makes it a prime candidate for such reactions.

Tungsten difluoride monosulfide is anticipated to be highly sensitive to moisture and protic solvents (such as alcohols) due to the high reactivity of the W-F bond. This reactivity can be inferred from the behavior of tungsten hexafluoride (WF₆), which undergoes vigorous hydrolysis upon contact with water. nasa.gov

The hydrolysis of WF₂S would likely proceed via a nucleophilic attack by water molecules on the tungsten center, leading to the displacement of the fluoride and sulfide ligands. The reaction is expected to be rapid, especially in hot water, similar to the reaction of samarium with water. wikipedia.org The initial step would involve the protonation of the fluoride and sulfide ligands to form hydrogen fluoride (HF) and hydrogen sulfide (H₂S) as leaving groups.

The complete hydrolysis of WF₂S would lead to the formation of various tungsten-containing species where the original fluoride and sulfide ligands are replaced by oxide (O²⁻) or hydroxide (B78521) (OH⁻) groups. The exact products would depend heavily on the reaction conditions, such as pH and temperature.

Possible products from the reaction with water include:

Tungsten Oxysulfide (WOS): A potential intermediate if hydrolysis is incomplete.

Tungsten Oxyfluorides (e.g., WOF₄, WO₂F₂): These could form as intermediates during the stepwise replacement of ligands. ontosight.ai

Tungsten Trioxide (WO₃): This is a common, stable end product of the hydrolysis of many tungsten compounds.

Tungstic Acid (H₂WO₄) or its hydrates: In aqueous solution, tungsten trioxide can hydrate (B1144303) to form tungstic acid.

The reaction likely proceeds through several intermediate hydroxo-species before yielding the final, more thermodynamically stable oxide products. For instance, the hydrolysis of WF₆ in air has been observed to produce fibrous growths of tungsten compounds. nasa.gov

Table 3: Potential Products from the Hydrolysis of WF₂S

Reagent Conditions Potential Products
Water (H₂O) Limited, controlled Tungsten oxysulfide (WOS), Tungsten oxyfluorides, Hydroxo-species
Water (H₂O) Excess, heat Tungsten trioxide (WO₃), Hydrogen fluoride (HF), Hydrogen sulfide (H₂S)

Coordination Chemistry and Supramolecular Assemblies Involving Wf₂s

Complexation with External Ligands

Characterization of Coordination Geometry in Novel Complexes

Without any scientific foundation in the form of published research, any attempt to generate content for these sections would be purely speculative and would not meet the standards of a professional and authoritative scientific article. The scientific community has not yet, to the extent of publicly available information, explored the coordination chemistry of Tungsten difluoride monosulfide.

Advanced Theoretical Aspects and Bonding Analysis

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method used to analyze the electron density of a molecule, providing insights into the nature of chemical bonds (e.g., covalent, ionic, charge transfer). It allows for the characterization of bond critical points and the quantification of bond properties. For tungsten difluoride monosulfide, an AIM analysis would elucidate the characteristics of the W-F and W=S bonds, but this requires high-level quantum mechanical calculations of its wavefunction, which have not been reported.

Delocalization and Aromaticity Considerations

Concepts of electron delocalization and aromaticity are typically applied to cyclic structures. While the molecular formula F₂SW does not immediately suggest a cyclic structure where aromaticity would be a primary consideration, delocalization could play a role in the electronic structure depending on the molecule's geometry and bonding. However, without any structural or electronic data, it is impossible to assess the extent of electron delocalization in this compound.

Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions is fundamental to predicting the solid-state properties of a compound, including its crystal structure and polymorphism. These interactions are governed by forces such as van der Waals forces, dipole-dipole interactions, and potentially halogen or chalcogen bonding. For this compound, the nature and strength of these interactions would dictate how individual molecules arrange themselves in a crystalline lattice. PubChem notes that a 3D conformer could not be generated as it contains an unsupported element for the MMFF94s force field, further highlighting the lack of data for computational modeling. nih.gov Without experimental crystallographic data or predictive computational studies, any description of its crystal packing would be unfounded.

Potential Roles in Fundamental Chemical Processes and Material Design Principles

Precursor in Vapor-Phase Deposition Methodologies (General chemical precursor role)

Vapor-phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are cornerstones of modern materials synthesis, particularly for thin films used in electronics and coatings. These processes rely on volatile precursor molecules that can be transported in the gas phase to a substrate surface where they react to form the desired material.

Tungsten difluoride monosulfide is intrinsically linked to such methodologies, primarily through its own synthesis. The predominant method for preparing WSF₂ involves the gas-phase reaction between tungsten hexafluoride (WF₆) and hydrogen sulfide (B99878) (H₂S) in a CVD reactor. The simplified reaction is:

WF₆ + H₂S → WSF₂ + By-products

While this illustrates WSF₂ as a product of a CVD process, its potential as a precursor for other materials can be theoretically considered. Volatility is a key requirement for a CVD/ALD precursor. sigmaaldrich.com Given that WSF₂ is formed from gaseous reactants (WF₆ and H₂S), it is expected to have sufficient vapor pressure under controlled conditions to be used as a precursor itself. researchgate.net Its value as a precursor would lie in its ability to deliver both tungsten and sulfur, or tungsten, sulfur, and fluorine, to a substrate in a single molecule. This could offer an alternative to co-flow processes that use separate sources for each element, potentially simplifying process control for the deposition of tungsten-based films. For instance, it could theoretically be used in the synthesis of tungsten disulfide (WS₂) films, a material of significant interest for electronic applications. nanoslicklubricants.com

Building Block for Inorganic Frameworks (Conceptual design)

Inorganic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are materials characterized by porous, crystalline structures built from molecular building blocks. Conceptually, WSF₂ could serve as a node or linker in the design of novel all-inorganic frameworks.

The structure of WSF₂ itself is predicted to be molecular or to form layered arrangements, analogous to other transition metal dichalcogenides (TMDCs) like tungsten disulfide (WS₂). materialsproject.org This inherent directionality is a key feature for designing ordered frameworks. The tungsten atom can act as a coordination center, while the fluoride (B91410) and sulfide ligands offer potential points for linkage.

From a conceptual design perspective, the fluoride ligands could be substituted or abstracted to create linkages with other metal centers or inorganic clusters. The sulfide ligand, with its lone pairs of electrons, could also coordinate to other species. The geometry of the WSF₂ molecule, likely possessing a low-symmetry arrangement, could lead to the formation of non-standard framework topologies not accessible with more symmetrical building blocks. The design principle would involve reacting WSF₂ with appropriate linker molecules or secondary building units under conditions that promote ordered self-assembly, potentially leading to materials with tailored porosity and electronic properties derived from the incorporated tungsten sulfide fluoride units.

Catalyst Design Element (Focus on the theoretical active site structure, not specific catalytic reactions or performance)

The design of effective catalysts often begins with a theoretical understanding of the active site—the specific location where a chemical reaction occurs. nih.gov For this compound, the tungsten center is the theoretical active site. Its properties are modulated by the directly bonded fluoride and sulfide ligands.

The theoretical active site structure of a molecular WSF₂ unit would feature a tungsten atom with a high oxidation state, coordinated to two highly electronegative fluorine atoms and one less electronegative, more polarizable sulfur atom. This arrangement creates a highly asymmetric and electron-deficient metal center.

Electronic Asymmetry: The significant difference in electronegativity between fluorine and sulfur would induce a strong dipole in the molecule, making the tungsten center a potent Lewis acid.

Ligand Effects: The fluoride ligands are typically considered "hard" bases and are less likely to participate directly in many catalytic cycles beyond stabilizing the metal center. In contrast, the sulfide ligand is a "softer" base and can engage in a wider range of bonding interactions, including the formation of bridging sulfide bonds in polynuclear clusters. acs.org

Coordination Sphere: The tungsten center in WSF₂ would have open coordination sites, allowing for the binding of substrate molecules. The electronic properties of this active site could be theoretically tuned by substituting the fluoride or sulfide ligands, a common strategy in catalyst design. nih.gov

In the context of catalyst design, the WSF₂ moiety could be considered a fundamental element. Its unique electronic structure, arising from the mixed halide-chalcogenide coordination, provides a theoretical basis for its potential catalytic activity. Computational methods like density functional theory (DFT) could be employed to model the interaction of various substrates with this theoretical active site, guiding the design of new catalysts without needing to specify their performance in particular reactions. ibm.com

Theoretical Consideration in Material Synthesis Pathways

Beyond its direct synthesis via CVD, theoretical pathways for the formation of this compound can be considered, drawing on known reactions of related tungsten compounds. Understanding these potential pathways is crucial for designing new synthetic routes to WSF₂ and related materials.

One theoretical pathway involves the controlled fluorination of tungsten sulfides or the sulfidation of tungsten fluorides. For example:

Partial Fluorination of Tungsten Disulfide (WS₂): The reaction of WS₂ with a mild fluorinating agent could theoretically lead to the substitution of sulfide ligands with fluoride, although controlling the stoichiometry to achieve precisely WSF₂ would be challenging. WS₂ + Fluorinating Agent → WSF₂ + ...

Partial Sulfidation of Tungsten Tetrafluoride (WSF₄): Tungsten sulfide tetrafluoride (WSF₄) is a known compound. acs.org A controlled reaction of WSF₄ with a sulfur source, such as H₂S or a silyl (B83357) sulfide, could potentially replace two fluoride ligands with one sulfide ligand. WSF₄ + S²⁻ Source → WSF₂ + 2F⁻

Hydrothermal/Solvothermal Synthesis: Hydrothermal methods are widely used for synthesizing tungsten disulfide nanoparticles from various precursors, such as tungsten oxides and sulfur sources in an autoclave. nanoslicklubricants.com14.139.238 Theoretically, a similar approach using a tungsten source and carefully chosen fluoride and sulfide sources in a high-pressure, high-temperature solvent system could yield crystalline WSF₂. smolecule.com

These pathways remain theoretical and would require significant experimental investigation to overcome challenges such as managing the high reactivity of tungsten fluorides and controlling the final product stoichiometry. smolecule.com Computational modeling of reaction thermodynamics and kinetics could provide valuable insights into the feasibility of these synthetic routes.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name difluoro(sulfanylidene)tungsten
CAS Number 41831-78-1
Molecular Formula F₂SW
InChI Key PWIMVMSWBMGTQM-UHFFFAOYSA-L
Canonical SMILES FWF
PubChem CID 142546
DSSTox Substance ID DTXSID80194638

Data sourced from PubChem and other chemical databases. nih.gov

Table 2: Computed Properties of this compound

PropertyValue
Molecular Weight 253.90 g/mol
Exact Mass 253.919811 Da
Topological Polar Surface Area 32.1 Ų
Heavy Atom Count 4
Formal Charge 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Properties computed by PubChem. nih.gov

Methodological Advancements in Inorganic Compound Synthesis and Characterization

Innovations in Handling Air-Sensitive and Moisture-Sensitive Reagents

The synthesis of Tungsten difluoride monosulfide, predicted to be sensitive to both air and moisture, would require a strictly controlled inert atmosphere. ossila.com Modern inorganic synthesis relies on sophisticated equipment and techniques to manipulate such reactive materials, preventing their decomposition or the formation of unwanted byproducts. colostate.educhemistryviews.org

Key to handling compounds like F₂SW are glove boxes and Schlenk lines. ossila.comchemistryviews.orgpitt.edu A glove box provides an enclosed workspace with an inert atmosphere, typically nitrogen or argon, where oxygen and moisture levels are kept extremely low (often below 0.1 ppm). ossila.compitt.edu This environment allows for the safe storage and manipulation of reagents and products. ossila.com For instance, the precursor Tungsten hexafluoride (WF₆), a highly toxic and moisture-sensitive gas, would be handled within such a system.

Schlenk lines, which are vacuum/inert gas manifold systems, offer another method for handling air-sensitive materials. chemistryviews.orgpitt.edu They allow for reactions to be carried out in specially designed glassware that can be evacuated to remove air and then backfilled with an inert gas. chemistryviews.orgpitt.edu This technique is essential for transferring air-sensitive liquids and solutions via cannula or syringe. pitt.edupitt.edu

Recent advancements in this area focus on improving the integrity and monitoring of these inert environments. This includes the integration of better sealing materials, more sensitive atmospheric sensors, and automated pressure control systems to maintain a slight positive pressure of inert gas, preventing ingress of the atmosphere. pitt.edupitt.edu For long-term storage, specialized containers, such as sealed amber vials, are recommended to protect against light and atmospheric contamination. ossila.com

Development of In-Situ Spectroscopic Monitoring Techniques

To understand the formation of a compound like this compound and to optimize its synthesis, real-time monitoring of the reaction is crucial. In-situ spectroscopic techniques allow researchers to observe the reaction as it happens, providing valuable data on reaction intermediates, kinetics, and product formation without disturbing the system.

For tungsten compounds, various in-situ techniques have proven effective. For example, in-situ spectroscopic ellipsometry has been used to monitor the growth of tungsten oxide thin films and the effects of plasma on tungsten surfaces in real-time. researchgate.netosti.govpolymtl.ca This non-invasive optical technique can provide information on film thickness and optical properties as the material is being deposited or modified. researchgate.netosti.gov

In the context of F₂SW synthesis, which could be performed via Chemical Vapor Deposition (CVD), in-situ monitoring would be invaluable. nanoslicklubricants.com Techniques such as Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) could be integrated into the CVD reactor to monitor the gas-phase species and the composition of the depositing film. For instance, the disappearance of precursor signals (e.g., from WF₆ and H₂S) and the appearance of new signals corresponding to W-S and W-F bonds would indicate the progress of the reaction. Characterization of the related compound WSF₄ has relied on ¹⁹F NMR and Raman spectroscopy to confirm its structure. vulcanchem.com

The following table summarizes spectroscopic techniques relevant to the in-situ monitoring of tungsten compound synthesis:

Spectroscopic TechniqueInformation ProvidedRelevance to F₂SW Synthesis
Raman Spectroscopy Vibrational modes, molecular structure, phase identification.Could identify the formation of W=S and W-F bonds in real-time during CVD. vulcanchem.com
Infrared (IR) Spectroscopy Functional groups, molecular vibrations.Can monitor gas-phase precursors and byproducts, and characterize the final product. vulcanchem.com
Spectroscopic Ellipsometry Film thickness, optical constants, surface morphology.Useful for monitoring thin film deposition of F₂SW and understanding its optical properties. researchgate.netosti.gov
¹⁹F Nuclear Magnetic Resonance (NMR) Chemical environment of fluorine atoms.Crucial for characterizing the fluorine bonding environment in the final product. vulcanchem.comuleth.ca
X-ray Diffraction (XRD) Crystalline structure, phase purity.Can be used in-situ at high temperatures to monitor the formation of crystalline phases. researchgate.net

These in-situ methods provide a deeper understanding of reaction mechanisms, enabling precise control over the synthesis of complex inorganic materials. researchgate.netresearchgate.net

Automation and High-Throughput Screening in Synthetic Chemistry

The discovery and optimization of synthetic routes for new inorganic materials can be a slow, labor-intensive process. escholarship.org Automation and high-throughput screening are transforming this field by enabling the rapid synthesis and characterization of a large number of compounds. nih.govnumberanalytics.comwikipedia.org These technologies are particularly beneficial for exploring the complex parameter space of a reaction, such as the synthesis of F₂SW from WF₆ and H₂S, where factors like temperature, pressure, and gas flow rates are critical.

Automated synthesis platforms, often involving robotics, can perform repetitive tasks such as dispensing reagents, controlling reaction conditions, and preparing samples for analysis. nih.govwikipedia.orgyoutube.com This increases reproducibility, reduces human error, and allows researchers to focus on experimental design and data analysis. nih.govwikipedia.org For instance, a robotic system could be programmed to run a matrix of CVD experiments, systematically varying the precursor ratios and deposition temperatures to find the optimal conditions for producing pure this compound. escholarship.orgnumberanalytics.com

The integration of machine learning algorithms with these automated systems represents a significant advancement. numberanalytics.comyoutube.com These algorithms can analyze data from previous experiments to predict the outcomes of future reactions and suggest new experimental conditions to try. escholarship.orgnumberanalytics.com This "closed-loop" or autonomous approach, where the system independently designs, executes, and learns from experiments, can dramatically accelerate the discovery of new materials and optimal synthesis recipes. escholarship.orgyoutube.com

The benefits of automation in inorganic synthesis are summarized below:

BenefitDescription
Increased Efficiency Robotic systems operate faster than manual methods, allowing for more experiments to be conducted in a shorter time. wikipedia.org
Enhanced Reproducibility Automation minimizes human error, leading to more consistent and reliable results. nih.gov
High-Throughput Screening Enables the rapid testing of a wide range of reaction conditions to optimize synthesis. numberanalytics.com
Data-Driven Discovery Integration with machine learning facilitates the prediction of reaction outcomes and accelerates materials discovery. escholarship.orgnumberanalytics.com
Improved Safety Reduces human exposure to potentially hazardous reagents and reaction conditions. wikipedia.org

The development of new inorganic compounds like this compound, which currently exist in a hypothetical or under-studied state, stands to benefit immensely from these methodological advancements in handling, in-situ characterization, and automated synthesis. escholarship.orgnih.gov

Future Research Directions and Unexplored Avenues for Wf₂s

Exploration of Low-Dimensional Structures

A major avenue for future research lies in the exploration of low-dimensional structures of WF₂S, including two-dimensional (2D) nanosheets, nanotubes, and quantum dots. Drawing parallels with transition metal dichalcogenides (TMDs) like WS₂, which exhibits a hexagonal layered structure, it is hypothesized that WF₂S may also form stable, layered configurations . The investigation into these low-dimensional materials is driven by the potential for novel electronic and optoelectronic properties that often emerge when bulk materials are confined to the nanoscale.

Theoretical studies, likely employing Density Functional Theory (DFT), would be the initial step to predict the stability, electronic band structure, and phononic properties of monolayer and few-layer WF₂S. It is anticipated that, similar to WS₂, a transition from an indirect bandgap in the bulk to a direct bandgap in the monolayer could occur, making it a candidate for applications in light-emitting diodes (LEDs) and photodetectors. Furthermore, the unique properties of inorganic nanotubes, such as those made from WS₂, suggest that WF₂S nanotubes could be promising for optoelectronic devices aalto.firesearchgate.net. The study of WS₂ nanotubes has revealed their high current-carrying capacity and potential as building blocks for high-performance electronics researchgate.net.

Experimental synthesis of these low-dimensional structures would likely involve techniques such as chemical vapor deposition (CVD) and liquid phase exfoliation, adapted for the specific chemistry of this ternary compound.

Table 10.1.1: Predicted Properties of Low-Dimensional WF₂S and Potential Applications

PropertyPredicted Characteristic for Low-Dimensional WF₂SPotential Application
BandgapPotentially tunable and direct in monolayer formOptoelectronics (LEDs, solar cells, photodetectors)
Carrier MobilityPredicted to be highHigh-speed field-effect transistors (FETs)
Mechanical FlexibilityExpected to be high, similar to other 2D materialsFlexible and wearable electronics
Thermal ConductivityAnisotropic, with potential for high in-plane conductivityThermal management in nanoelectronics

Theoretical Prediction of Novel Reactivity Patterns

The distinct electronegativities of fluorine and sulfur atoms in WF₂S suggest that it will exhibit novel reactivity patterns compared to binary tungsten compounds like tungsten hexafluoride (WF₆) or WS₂ . Theoretical and computational chemistry will be indispensable in predicting and understanding these patterns before extensive experimental work is undertaken.

DFT calculations can be employed to model the adsorption and activation of small molecules on WF₂S surfaces and clusters. This could reveal its potential as a catalyst for a variety of reactions. The presence of both hard (fluoride) and soft (sulfide) ligands could lead to unique active sites capable of selectively catalyzing complex chemical transformations. For instance, it could be investigated for hydrodesulfurization (HDS) or as a p-type semiconductor for catalysis and sensors .

Furthermore, computational studies can simulate the reaction pathways of WF₂S with various organic and inorganic precursors. This could guide the synthesis of new, complex materials, such as coordination polymers or sulfido-bridged bimetallic complexes, where WF₂S acts as a fundamental building block acs.org.

Table 10.2.1: Focus Areas for Theoretical Reactivity Studies of WF₂S

Research FocusComputational MethodObjective
Catalytic ActivityDensity Functional Theory (DFT)To identify active sites and predict reaction mechanisms for industrial catalysis.
Surface ChemistryMolecular Dynamics (MD)To simulate interactions with solvents and reactants at the solid-gas or solid-liquid interface.
Precursor ReactivityQuantum Chemical CalculationsTo predict reaction outcomes and guide the synthesis of novel hybrid materials.
Electronic StructureAb initio methodsTo understand the influence of fluorine and sulfur on the electronic properties and bonding.

Integration into Hybrid Inorganic-Organic Systems

The creation of hybrid materials by integrating WF₂S with organic components is a promising direction for developing materials with tailored, multifunctional properties. These hybrids could combine the robustness and electronic characteristics of the inorganic WF₂S with the processability and functional diversity of organic chemistry.

One potential application is in the development of advanced nanocomposites. Dispersing WF₂S nanoparticles into polymer matrices could significantly enhance the mechanical strength, thermal stability, and electrical conductivity of the host polymer. Such composites would be valuable in demanding applications within the aerospace, automotive, and electronics industries.

Another exciting prospect is the use of WF₂S as a building block in the design of metal-organic frameworks (MOFs) or coordination polymers. The directional bonding preferences of the tungsten center, influenced by the fluoride (B91410) and sulfide (B99878) ligands, could be exploited to construct novel, porous architectures. These materials could exhibit high surface areas and tunable pore environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of related tungsten-sulfide cluster complexes points to the feasibility of creating such intricate structures acs.org.

Table 10.3.1: Potential WF₂S-Based Hybrid Materials and Applications

Hybrid SystemOrganic ComponentPotential Application
Polymer NanocompositeThermoplastics, ElastomersHigh-strength, lightweight structural components; EMI shielding
Metal-Organic Framework (MOF)Organic linkers (e.g., carboxylates, bipyridines)Gas storage and separation, chemical sensing, catalysis
Functionalized NanosheetsSelf-assembled monolayers (SAMs)Tailored surface properties for biosensors and electronic devices
Hybrid PhotovoltaicsConjugated polymersActive layer in next-generation solar cells

Advanced Spectroscopic Probes for Dynamic Processes

To fully harness the potential of WF₂S, it is crucial to understand its fundamental dynamic processes, such as charge transfer, energy relaxation, and phonon behavior. Advanced spectroscopic techniques will be essential for probing these phenomena, often on ultrafast timescales and at the nanoscale.

Techniques like pump-probe spectroscopy can unravel the excited-state dynamics of low-dimensional WF₂S, providing critical insights for its application in optoelectronic and photocatalytic systems. By monitoring the transient absorption, one can map the pathways and lifetimes of photogenerated charge carriers.

Spatially resolved techniques such as tip-enhanced Raman spectroscopy (TERS) and photoluminescence microscopy can be used to correlate the local structure of WF₂S nanosheets and nanotubes with their electronic and vibrational properties researchgate.net. This is particularly important for understanding the effects of strain, defects, and edges on the material's performance. The study of WS₂ nanotubes has already demonstrated the power of combining microscopy with Raman and photoluminescence spectroscopy to distinguish between different nanostructures researchgate.net. These methods, applied to WF₂S, would be invaluable.

Table 10.4.1: Advanced Spectroscopic Techniques for WF₂S Characterization

Spectroscopic TechniqueInformation ProbedRelevance to WF₂S Research
Time-Resolved THz SpectroscopyCharge carrier mobility and dynamicsEvaluating the potential for high-frequency electronics aalto.fi.
Ultrafast Electron Diffraction (UED)Transient structural changesObserving atomic-level motion during phase transitions or chemical reactions.
In-situ X-ray Photoelectron Spectroscopy (XPS)Real-time changes in chemical stateMonitoring the surface chemistry of WF₂S during catalytic processes.
Spatially Resolved Raman SpectroscopyPhonon modes, strain, layer numberNon-destructive characterization of 2D WF₂S flakes and devices researchgate.netresearchgate.net.

Q & A

Q. How can machine learning (ML) accelerate the discovery of WF₂S derivatives with tailored properties?

  • Methodology : Train gradient-boosted decision trees (GBDTs) on datasets of metal sulfide properties (e.g., bandgap, hardness). Use descriptors like electronegativity differences (Δχ) and ionic radii. Active learning loops can prioritize high-pressure synthesis targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.